1,6-Dichloropyrene

Übersicht

Beschreibung

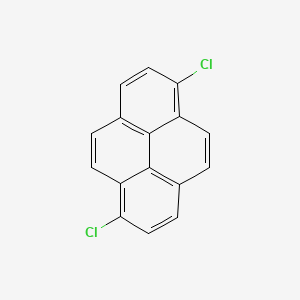

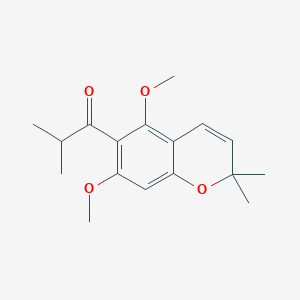

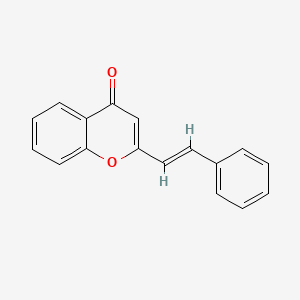

1,6-Dichloropyrene is a chlorinated polycyclic aromatic hydrocarbon . It has a molecular formula of C16H8Cl2 and a molecular weight of 271.14 .

Synthesis Analysis

This compound can be synthesized by a Sonogashira–Hagihara polycondensation reaction . Another study suggests that it could be generated by the reaction of PAHs with halogens .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrene core with two chlorine atoms attached at the 1 and 6 positions . The exact mass of this compound is 270.000305 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that chlorinated polycyclic aromatic hydrocarbons can undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

This compound has a melting point of 242-243 °C and a predicted boiling point of 433.5±18.0 °C. Its predicted density is 1.458±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Electrosynthesis and Electrochromic Materials

- Application : Electrosynthesis of poly(1,6-bis(2-thienyl)pyrene) from 1,6-bis(2-thienyl)pyrene, leading to electrochromic materials with distinct color-changing properties under various potentials. This material shows promise for use in electrochromic devices (ECDs) due to its quick switching time, reasonable contrast, and good optical memories and redox stability (Cheng, Fu, Zhao, & Zhang, 2014).

Polymerization in Material Science

- Application : Involvement in the stereoselective polymerization of conjugated dienes and styrene-butadiene copolymerization. The dichloro{1,4-dithiabutanediyl-2,2‘-bis(4,6-di-tert-butylphenoxy)}titanium complex, related to 1,6-Dichloropyrene, exhibits high activity in trans-1,4 selective polymerization of butadiene and isoprene (Milione et al., 2007).

Ion-transfer Voltammetry in Analytical Chemistry

- Application : this compound has been used in ion-transfer voltammetry at organic solvent|water interfaces. This technique is crucial in analytical chemistry for the reversible transfer of various cations and anions, offering insights into ion-pair formation effects and midpoint potentials (Katano, Tatsumi, & Senda, 2004).

Synthesis and Properties of Polymers

- Application : Synthesis of poly(tetramethyl-1,6-silpyrenylenesiloxane) derivatives with phenyl groups, exhibiting high glass transition temperatures and thermostability. These materials show potential in advanced material applications due to their unique optical and fluorescence properties (Imai, Sasaki, Abe, & Nemoto, 2012).

Environmental Impact and Photostability Studies

- Application : Investigating the secondary formation of halogenated derivatives of polycyclic aromatic hydrocarbons (PAHs) in marine environments. Studies on pyrene, closely related to this compound, indicate potential secondary sources of halogenated PAHs in coastal waters due to photochemical reactions (Sankoda, Toda, Sekiguchi, Nomiyama, & Shinohara, 2017).

Advanced Material Research

- Application : In the field of advanced material research, this compound derivatives have been used to develop new materials with unique properties, such as those involved in fluorescence, electro-optics, and hole-transporting for organic light-emitting diodes (OLEDs). This is evident in the research on various pyrene-based materials for their potential applications in organic electronics and photophysical behavior studies (Oh, Lee, & Lee, 2009); (Albacete et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,6-dichloropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWWVQQLTGBNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237613 | |

| Record name | 1,6-Dichloropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89315-21-9 | |

| Record name | 1,6-Dichloropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dichloropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorophenyl)-3-[4-[4-morpholinyl(oxo)methyl]phenyl]urea](/img/structure/B1220492.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide](/img/structure/B1220494.png)

![2-[[5-[[2-(3-Chloroanilino)-4-thiazolyl]methyl]-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]thio]acetic acid methyl ester](/img/structure/B1220495.png)

![16-Butan-2-yl-10,11,14,20-tetramethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B1220504.png)